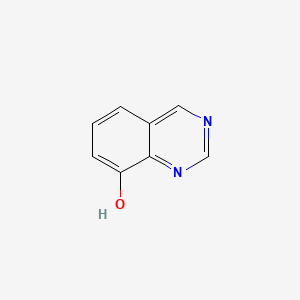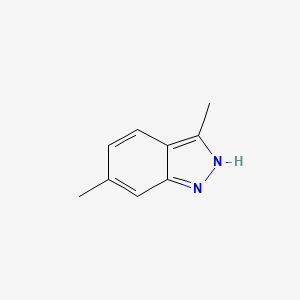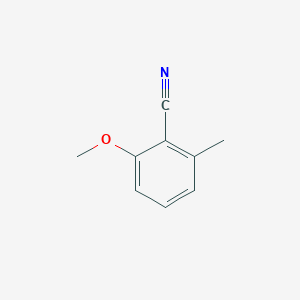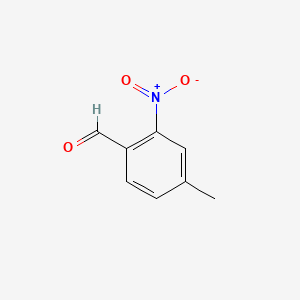
(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine is a chemical compound with the molecular formula C18H21N3O and a molecular weight of 295.4 g/mol . This compound is primarily used in pharmaceutical testing and research . It is characterized by its unique structure, which includes a benzoimidazole core substituted with dimethyl and ethoxybenzyl groups.
化学反応の分析
(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
科学的研究の応用
(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine has several applications in scientific research:
Chemistry: It is used as a reference standard in various analytical techniques.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development and testing of new materials and chemical processes.
作用機序
The mechanism of action of (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine involves its interaction with specific molecular targets. The benzoimidazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular processes through these interactions .
類似化合物との比較
(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine can be compared with other benzoimidazole derivatives, such as:
1H-benzoimidazole: The parent compound with a simpler structure.
2-Methyl-1H-benzoimidazole: A derivative with a single methyl group.
4-Ethoxy-1H-benzoimidazole: A derivative with an ethoxy group at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .
特性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-4-22-16-8-5-14(6-9-16)12-19-15-7-10-18-17(11-15)20-13(2)21(18)3/h5-11,19H,4,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXKZZJKZUGZQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354144 |
Source


|
| Record name | N-[(4-Ethoxyphenyl)methyl]-1,2-dimethyl-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292052-59-6 |
Source


|
| Record name | N-[(4-Ethoxyphenyl)methyl]-1,2-dimethyl-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














